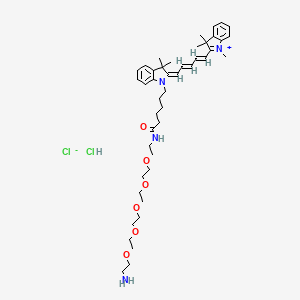Cy5-PEG5-amine (hydrochloride)
CAS No.:
Cat. No.: VC16665510
Molecular Formula: C44H66Cl2N4O6
Molecular Weight: 817.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C44H66Cl2N4O6 |
|---|---|
| Molecular Weight | 817.9 g/mol |
| IUPAC Name | N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride |
| Standard InChI | InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H |
| Standard InChI Key | MQNJWJLJPFPLFP-UHFFFAOYSA-N |
| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-] |
| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-] |
Introduction
Structural Characteristics of Cy5-PEG5-Amine (Hydrochloride)
Molecular Architecture
Cy5-PEG5-amine (hydrochloride) consists of three primary components:
-
Cyanine5 (Cy5) dye: A polymethine fluorophore with a -conjugated system responsible for its near-infrared fluorescence . The dye core contains two indole rings connected by a methine bridge, substituted with methyl groups to enhance photostability .
-
PEG5 spacer: A pentameric polyethylene glycol chain () that bridges the Cy5 dye and the amine group. This spacer reduces aggregation and improves solubility in aqueous media .
-
Primary amine group: A terminal moiety that enables conjugation to carboxylic acids, NHS esters, and carbonyl groups .
The hydrochloride salt form ensures stability during storage and enhances reactivity in polar solvents .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 817.9 g/mol | |
| PEG Chain Length | 5 ethylene oxide units | |
| Charge | +1 (amine), -1 (Cl) |
Spectroscopic Profile
The compound exhibits distinct absorption and emission characteristics due to the Cy5 chromophore:
-
Excitation Maximum: 646–649 nm (varies with solvent polarity)
-
Molar Extinction Coefficient: ~250,000 Mcm (typical for Cy5 derivatives)
The Stokes shift of 16–21 nm minimizes self-quenching and enables multiplexing with other fluorophores.
Synthesis and Purification Strategies
Synthetic Route
The synthesis involves three sequential reactions :
-
Cy5 Activation: Cy5-NHS ester is prepared by reacting Cy5 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent.
-
PEG-Amine Conjugation: The NHS-activated Cy5 reacts with the terminal amine of PEG5-amine in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere.
-
Salt Formation: The product is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity.
Table 2: Critical Reaction Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Reaction Temperature | 25°C (room temperature) | |
| Reaction Time | 4–6 hours | |
| Purification Method | Size-exclusion chromatography | |
| Final Purity | ≥96% |
Purification Challenges
Recent studies highlight two key challenges in large-scale synthesis :
-
Hydrolytic Degradation: The Cy5-phosphoramidite intermediate undergoes hydrolysis during prolonged storage, forming Cy5-cyanoethylphosphonate (25–30% yield loss) .
-
Byproduct Formation: Trace amounts of -1 sequences (oligonucleotides missing terminal bases) persist even after HPLC purification, requiring iterative powderization for removal .
Physicochemical Properties and Stability
Solubility Profile
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | >50 | |
| Water | <5 (improves with PEG spacer) | |
| Dichloromethane (DCM) | 20–30 |
The PEG spacer increases aqueous solubility by 3–5× compared to non-PEGylated Cy5 derivatives.
Thermal Stability
-
Decomposition Onset: 85°C (TGA data)
-
Lyophilization Stability: Retains >90% activity after 5 freeze-thaw cycles
Reactivity and Bioconjugation Applications
Amine Reactivity
The terminal amine () participates in three primary reactions :
-
Carbodiimide-Mediated Coupling: Forms amide bonds with carboxylic acids using EDC/NHS chemistry.
-
Schiff Base Formation: Reacts with aldehydes/ketones under mildly acidic conditions (pH 6.5–7.5).
-
Michael Addition: Conjugates to maleimide-activated proteins at pH 7.0–7.5.
Table 3: Conjugation Efficiency by Target Group
| Target Group | Reaction Yield | Time | Source |
|---|---|---|---|
| Carboxylic Acid | 85–90% | 2 hours | |
| NHS Ester | 95% | 30 minutes | |
| Aldehyde | 70–75% | 4 hours |
Biomedical Applications
-
Flow Cytometry: Labels antibodies for cell surface receptor detection (detection limit: 10 cells/mL).
-
FRET Studies: Serves as an acceptor dye in Förster resonance energy transfer pairs (distance range: 4–6 nm) .
-
In Vivo Imaging: Enables tumor margin delineation in mouse models (signal-to-noise ratio: 8:1 at 24 h post-injection).
Recent Advances and Optimization
Stability Enhancements
The 2022 ACS Omega study demonstrated four critical improvements :
-
Reduced Hydrolysis: Implementing reaction times ≤48 hours decreases Cy5 degradation from 40% to <10% .
-
Purification Protocols: Combining size-exclusion chromatography with iterative powderization increases final purity from 85% to 95% .
-
Storage Conditions: Lyophilized formulations in argon atmosphere maintain stability for 12 months (-20°C) .
Limitations and Future Directions
Current challenges include:
-
Batch Variability: 5–10% yield fluctuations due to phosphoramidite hydrolysis during DNA synthesizer storage .
-
Aqueous Limitations: Requires DMSO co-solvent for biological applications, which may affect protein activity.
Ongoing research focuses on PEG spacer elongation (PEG7–PEG12) to enhance water solubility without compromising reaction kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume